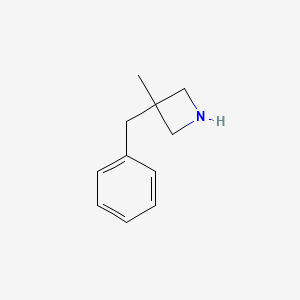
3-Benzyl-3-methyl-azetidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-3-methyl-azetidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the [2+2] cycloaddition of imines to methylenecyclopropane derivatives, which can be catalyzed by silver or thermal conditions . Another approach involves the aza-Michael addition of heterocyclic amines to α,β-unsaturated esters .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of azetidine synthesis can be applied. These methods often involve large-scale cyclization reactions using robust catalysts and optimized reaction conditions to ensure high yields and purity.
化学反应分析
Types of Reactions
3-Benzyl-3-methyl-azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azetidine ring into more saturated derivatives.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and oxides.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) are often used.
Substitution: Nucleophiles like potassium cyanide, potassium thiocyanate, and sodium azide are commonly employed.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced azetidines, and various substituted azetidine derivatives, depending on the specific reagents and conditions used.
科学研究应用
3-Benzyl-3-methyl-azetidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
作用机制
The mechanism of action of 3-Benzyl-3-methyl-azetidine involves its interaction with specific molecular targets and pathways. The ring strain in the azetidine ring makes it highly reactive, allowing it to participate in various chemical reactions. These interactions can lead to the formation of new bonds and the modification of existing molecular structures, which can have significant biological and chemical effects .
相似化合物的比较
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity profiles.
Uniqueness
3-Benzyl-3-methyl-azetidine is unique due to its four-membered ring structure, which provides a balance between stability and reactivity. This makes it more stable than aziridines but more reactive than pyrrolidines, offering a unique set of properties for various applications .
属性
分子式 |
C11H15N |
|---|---|
分子量 |
161.24 g/mol |
IUPAC 名称 |
3-benzyl-3-methylazetidine |
InChI |
InChI=1S/C11H15N/c1-11(8-12-9-11)7-10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3 |
InChI 键 |
WRXQYWHXQSTUTA-UHFFFAOYSA-N |
规范 SMILES |
CC1(CNC1)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


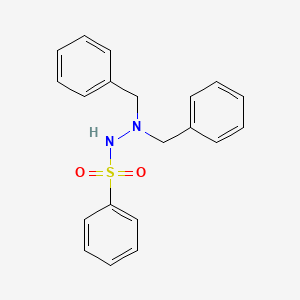
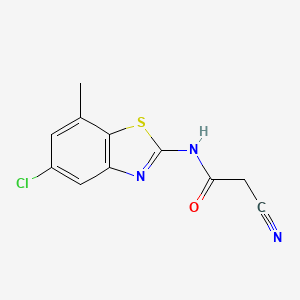
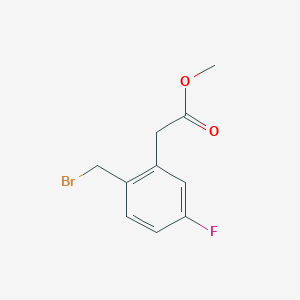

![1-Bicyclo[1.1.1]pentanylmethanediol](/img/structure/B12843552.png)
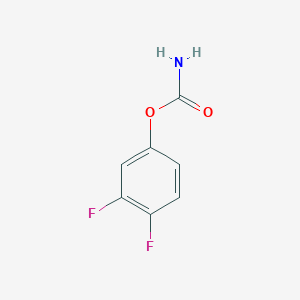
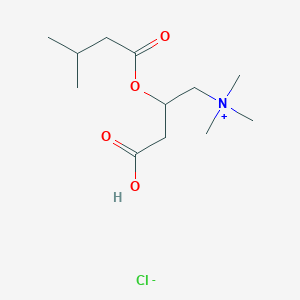
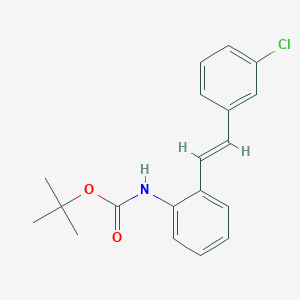
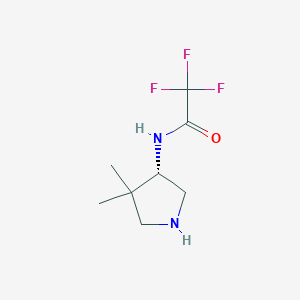
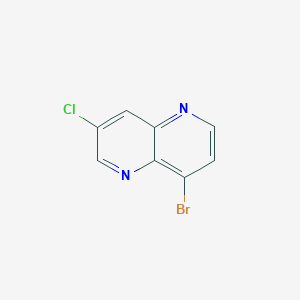
![3-{2-[2-(2-(Diphenylamino)-3-{2-[1-(3-sulfonatopropyl)naphtho[1,2-d][1,3]thiazol-1-ium-2-yl]ethenyl}-2-cyclopenten-1-ylidene)ethylidene]naphtho[1,2-d][1,3]thiazol-1-yl}-1-propanesulfonate](/img/structure/B12843601.png)
![N-[(2-Chlorophenyl)methyl]glycine ethyl ester](/img/structure/B12843602.png)
![5-[1-(2-Fluoro-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione](/img/structure/B12843607.png)

